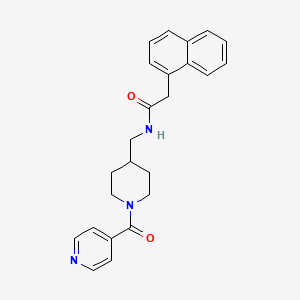

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c28-23(16-21-6-3-5-19-4-1-2-7-22(19)21)26-17-18-10-14-27(15-11-18)24(29)20-8-12-25-13-9-20/h1-9,12-13,18H,10-11,14-17H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHPNLULSAQNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide would likely involve multiple steps, including:

Formation of the Piperidine Ring: This could be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Isonicotinoyl Group: This might involve acylation reactions using isonicotinic acid or its derivatives.

Formation of the Naphthalen-1-yl Acetamide: This could involve the reaction of naphthalene derivatives with acetic anhydride or acetyl chloride.

Coupling Reactions: The final step would involve coupling the piperidine derivative with the naphthalen-1-yl acetamide under suitable conditions, possibly using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the piperidine ring or the naphthalene moiety.

Reduction: Reduction reactions could target the carbonyl group in the acetamide.

Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include Friedel-Crafts acylation or alkylation for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions, but could include oxidized or reduced derivatives, or substituted aromatic compounds.

Scientific Research Applications

Chemistry

Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

Catalysis: It might be used in catalytic processes, particularly if it exhibits unique reactivity.

Biology

Biological Activity: Compounds with similar structures often exhibit biological activities, such as enzyme inhibition or receptor binding.

Medicine

Drug Development: The compound could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Material Science: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on a receptor, it might mimic or block the natural ligand, altering signal transduction pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, spectral characteristics, and crystallographic data.

Structural Analogues and Substituent Effects

Key Observations :

- The target compound’s isonicotinoylpiperidinylmethyl group introduces a basic nitrogen and a pyridine ring, which may improve solubility in polar solvents compared to halogenated analogs .

- Triazole-containing analogs (e.g., 6b) exhibit distinct electronic profiles due to nitro groups (-NO₂), which are absent in the target compound but could enhance reactivity or binding specificity .

Spectral and Physical Properties

Key Observations :

- The target compound’s IR spectrum would lack the NO₂ peaks (~1439–1504 cm⁻¹) seen in nitro-substituted analogs (5a, 6b) but share C=O and aromatic C=C stretches .

- Crystallographic data for N-(4-bromophenyl)acetamide reveals bond lengths (e.g., C1–C2: 1.501 Å) comparable to typical acetamides, suggesting similar backbone rigidity in the target compound .

Biological Activity

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that combines a piperidine moiety with isonicotinoyl and naphthyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neurological disorders and pain management.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 290.38 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP (octanol-water partition coefficient) | Estimated around 3.5 |

| Stability | Stable under dry conditions |

These properties suggest that the compound has moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with various neurotransmitter receptors, potentially influencing pathways related to neurodegeneration, pain modulation, and other neurological processes. The presence of the piperidine ring suggests possible interactions with receptors involved in the central nervous system, including opioid and dopamine receptors.

Pharmacological Studies

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

- Analgesic Effects : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain relief therapies.

- Anticonvulsant Activity : The piperidine derivative class is known for anticonvulsant effects, indicating potential utility in epilepsy management.

- Neuroprotective Properties : Given its structural components, there is potential for neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Piperidine Derivative : The initial step involves synthesizing the piperidine component through cyclization reactions.

- Coupling Reaction : The isonicotinoyl group is introduced via a coupling reaction with the piperidine derivative.

- Final Acetamide Formation : The final step involves acylation to form the acetamide functional group.

Future Directions

Continued research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and pharmacodynamics.

- Mechanistic Studies : Investigating the specific mechanisms by which this compound interacts with biological targets.

- Clinical Trials : Exploring its efficacy in human subjects for various neurological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.